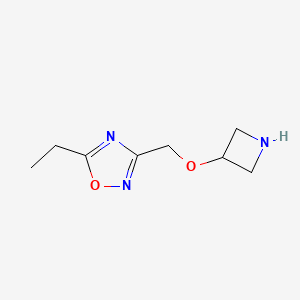
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutane ring with a carbonitrile group
Vorbereitungsmethoden
The synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the trifluoromethylation of cyclobutane precursors using reagents like TMSCF3 and fluoride sources .
Analyse Chemischer Reaktionen
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups like amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common reagents used in these reactions include oxidizing agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties
Wirkmechanismus
The mechanism by which 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the pyridine ring can interact with various biological receptors. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other trifluoromethylated pyridines and cyclobutane derivatives. Compared to these compounds, 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are 1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile and 3-(trifluoromethyl)cyclobutane-1-carboxylic acid .
Eigenschaften
Molekularformel |
C11H9F3N2 |
|---|---|
Molekulargewicht |
226.20 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-3-1-6-16-9(8)10(7-15)4-2-5-10/h1,3,6H,2,4-5H2 |
InChI-Schlüssel |
RTNRKZNCTQDWKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C#N)C2=C(C=CC=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


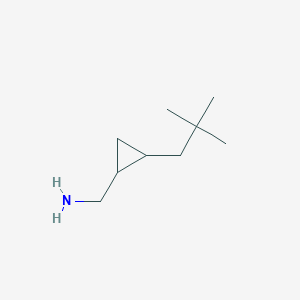
![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
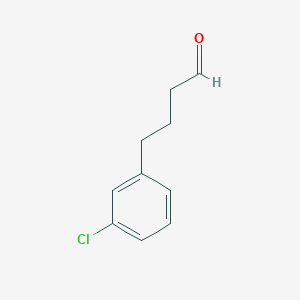
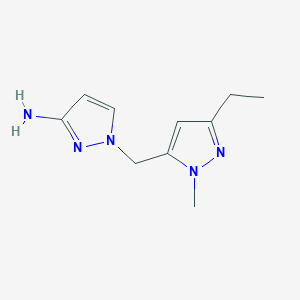

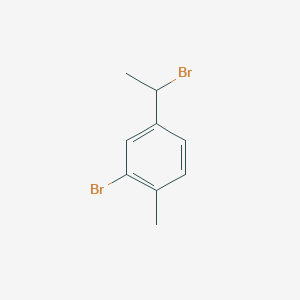

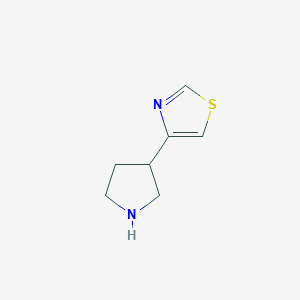
![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)

![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)
